西曲瑞克盐酸盐

描述

Synthesis Analysis

The synthesis of Cetraxate hydrochloride involves enzymatic debenzylation, a novel method that utilizes cellulase enzymes derived from Aspergillus sp. This approach is highlighted for its industrial applicability in producing Cetraxate hydrochloride efficiently (Kuroda, Miyadera, Kaneuchi, & Imura, 1989).

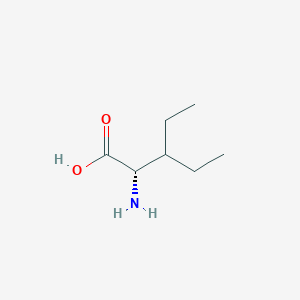

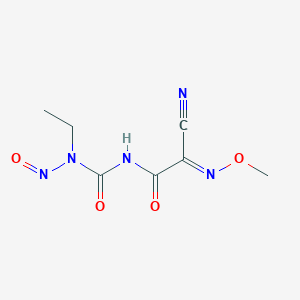

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of Cetraxate hydrochloride through this search were not found, the compound's structure can be inferred from its synthesis pathways and chemical properties discussed in various research. Molecular structure plays a crucial role in the compound's interaction with biological systems and its pharmacological effects.

Chemical Reactions and Properties

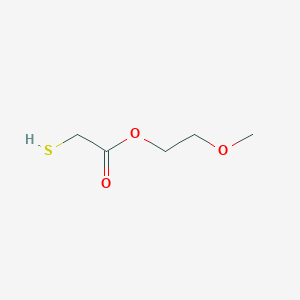

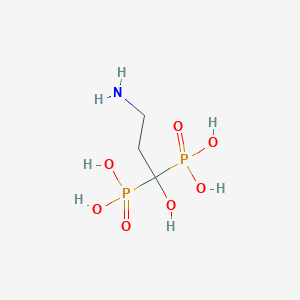

Cetraxate hydrochloride's chemical properties are shaped by its ability to undergo specific reactions, such as hydrolysis in the gastrointestinal tract and blood, leading to the formation of metabolites like p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). This metabolization process significantly impacts its bioavailability and therapeutic potential (Tanaka & Naito, 1985).

Physical Properties Analysis

Detailed analysis of the physical properties of Cetraxate hydrochloride, such as its solubility, melting point, and stability, is crucial for drug formulation. While specific studies on these properties were not identified through this search, these attributes are essential for determining the compound's suitability in various pharmaceutical formulations, including floating sustained-release tablets, which have been explored for Cetraxate hydrochloride to enhance its therapeutic efficacy (Xie Lan-gui, 2006).

Chemical Properties Analysis

The chemical behavior of Cetraxate hydrochloride, especially its reactions and interactions within biological systems, is vital for its pharmacological profile. The compound's ability to influence fibrinolytic activity and connective tissue components in ulcer tissue suggests a complex mechanism of action that contributes to its anti-ulcer effects (Suzuki, Itô, & Sudo, 1979).

科学研究应用

抗溃疡药物

西曲瑞克盐酸盐: 主要以其抗溃疡药物的作用而闻名。 研究表明,它可以产生剂量相关的粘膜血流增加,这对治疗和控制消化性溃疡有益 .

增强胃肠道粘膜血流

研究表明,西曲瑞克盐酸盐可以提高人血浆中降钙素基因相关肽和P物质的水平,这些物质已知可以增强胃肠道粘膜血流 . 这种特性使其在研究胃肠道疾病和开发治疗方法方面具有价值。

微生物酶代谢

西曲瑞克盐酸盐: 已用于涉及代谢内酯化合物的微生物酶的研究。 这些研究对于了解此类酶在自然界中的作用及其潜在的生物技术应用具有重要意义 .

区域选择性水解

该化合物已用于开发西曲瑞克甲酯区域选择性水解的方法。 此过程对于将西曲瑞克甲酯等底物定量转化为西曲瑞克,而不会形成副产物非常重要 .

细菌群体感应

虽然与西曲瑞克盐酸盐没有直接关系,但与西曲瑞克类似的内酯化合物在革兰氏阴性菌的群体感应中起着至关重要的作用。 对这些化合物的研究可以更好地了解细菌的交流和控制 .

次级代谢和细胞分化

与西曲瑞克类似的内酯化合物参与控制次级代谢,例如链霉菌等微生物中的抗生素生物合成和细胞分化。 这种应用对微生物生物技术领域至关重要 .

作用机制

Target of Action

Cetraxate hydrochloride, commonly known as Cetraxate, primarily targets the gastrointestinal mucosa . It acts as a mucosal protectant, playing a crucial role in maintaining the health and integrity of the gastrointestinal tract .

Mode of Action

Cetraxate interacts with its target by indirectly stimulating capsaicin-sensitive afferent nerves . This interaction leads to an increase in mucosal blood flow , which is a key mechanism underlying its gastroprotective action .

Biochemical Pathways

It is known that the drug plays a significant role in preventing the decrease of gastric mucosal blood flow in patients infected withH. pylori . This suggests that Cetraxate may influence pathways related to blood flow regulation and gastric mucosal defense .

Pharmacokinetics

Its effect on mucosal blood flow is dose-related , indicating that its bioavailability and efficacy may be influenced by the dosage.

Result of Action

The primary molecular and cellular effect of Cetraxate’s action is the increased blood flow in the gastric mucosa . This results in enhanced protection of the gastrointestinal tract, particularly in the context of conditions such as acute gastritis, chronic gastritis, and gastric ulcers .

Action Environment

The efficacy and stability of Cetraxate’s action can be influenced by various environmental factors. For instance, the presence of H. pylori infection has been shown to impact the drug’s effectiveness . .

安全和危害

生化分析

Biochemical Properties

Cetraxate hydrochloride plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes and proteins to exert its effects. One of the key interactions is with capsaicin-sensitive afferent nerves, which are crucial for gastric mucosal defense. Cetraxate hydrochloride indirectly stimulates these nerves, leading to an increase in mucosal blood flow . Additionally, it raises the levels of calcitonin gene-related peptide and substance P, which are powerful vasoactive substances .

Cellular Effects

Cetraxate hydrochloride has notable effects on various cell types and cellular processes. It enhances mucosal blood flow, which is vital for maintaining the integrity of the gastric lining. This compound also influences cell signaling pathways by increasing the levels of calcitonin gene-related peptide and substance P . These changes contribute to improved mucosal protection and healing of gastric lesions. Furthermore, cetraxate hydrochloride has been shown to modulate gene expression related to mucosal defense mechanisms .

Molecular Mechanism

The molecular mechanism of cetraxate hydrochloride involves several key processes. It indirectly stimulates capsaicin-sensitive afferent nerves, leading to increased mucosal blood flow . This action is crucial for its gastroprotective effects. Additionally, cetraxate hydrochloride enhances the production of prostaglandins, which play a vital role in maintaining mucosal integrity . The compound also interacts with various biomolecules, including enzymes and receptors, to exert its protective effects on the gastric mucosa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cetraxate hydrochloride have been observed to change over time. The compound is stable under standard conditions and maintains its efficacy in promoting mucosal protection. Long-term studies have shown that cetraxate hydrochloride continues to enhance mucosal blood flow and protect against gastric lesions even after prolonged use

Dosage Effects in Animal Models

The effects of cetraxate hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively enhances mucosal protection and promotes healing of gastric ulcers . At higher doses, there may be potential toxic or adverse effects, including gastrointestinal disturbances and alterations in mucosal blood flow . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

Cetraxate hydrochloride is involved in several metabolic pathways, particularly those related to mucosal protection and healing. It interacts with enzymes such as prostaglandin synthase, which is crucial for the production of prostaglandins . These interactions enhance mucosal integrity and promote healing of gastric lesions. Additionally, cetraxate hydrochloride may influence metabolic flux and metabolite levels, contributing to its overall therapeutic effects .

Transport and Distribution

Cetraxate hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in the gastric mucosa . This targeted distribution is essential for its cytoprotective effects. The compound’s ability to enhance mucosal blood flow further aids in its distribution and accumulation in the gastric lining .

Subcellular Localization

The subcellular localization of cetraxate hydrochloride is primarily within the gastric mucosa, where it exerts its protective effects. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in promoting mucosal protection and healing.

属性

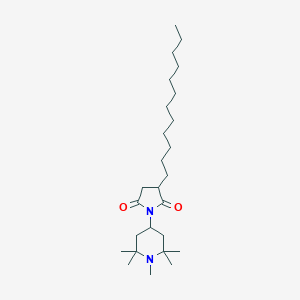

IUPAC Name |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USROQQUKEBHOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046459 | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27724-96-5 | |

| Record name | Cetraxate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027724965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 4-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]oxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRAXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08IT6P8VHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)